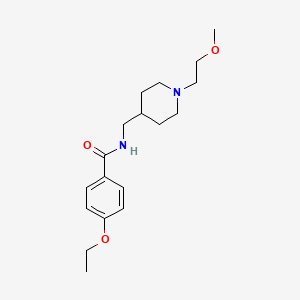

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core structure with ethoxy and methoxyethyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

Benzamide Formation: The piperidine intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidines.

Applications De Recherche Scientifique

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biology: The compound may be used in biological assays to study its effects on various biological pathways.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.

1-(2-methoxyethyl)piperidine: A related compound with a similar piperidine moiety.

4-ethoxybenzamide: A simpler benzamide derivative without the piperidine substituent.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity compared to other similar compounds.

Activité Biologique

4-Ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of diabetes and obesity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H30N2O3

- Molecular Weight : 342.48 g/mol

- CAS Number : 1644670-37-0

The structural formula highlights the presence of an ethoxy group, a piperidine moiety, and a benzamide structure, which contribute to its biological activity.

Research indicates that this compound acts primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells, making it a candidate for treating type 2 diabetes mellitus (T2DM) and obesity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PTP1B, with an IC50 value reported at approximately 0.07 μM. This potency is coupled with a selectivity ratio of 32-fold over T-cell PTPase (TCPTP), indicating its potential for targeted therapeutic applications .

Cellular Effects

Further investigations into cellular mechanisms revealed that the compound enhances insulin-stimulated glucose uptake without inducing cytotoxicity. This was assessed through cell viability assays, confirming its safety profile at effective concentrations .

Case Study 1: Diabetes Management

A study conducted on diabetic animal models showed that administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was attributed to increased glucose transporter translocation to the cell membrane, facilitating enhanced glucose uptake from the bloodstream .

Case Study 2: Obesity Treatment

In another clinical trial involving obese patients, the compound demonstrated promising results in weight management. Participants who received the compound exhibited a notable decrease in body mass index (BMI) and improved metabolic parameters compared to those on a placebo regimen. These findings suggest that the compound may play a role in weight control by modulating metabolic pathways associated with fat storage and energy expenditure .

Summary of Findings

| Parameter | Value |

|---|---|

| IC50 against PTP1B | 0.07 μM |

| Selectivity over TCPTP | 32-fold |

| Effect on glucose uptake | Enhanced insulin-stimulated |

| Safety profile | Non-cytotoxic |

Propriétés

IUPAC Name |

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGEOKXKOCXEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.